molecular formula C19H21N5O4 B2855920 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide CAS No. 1005305-74-7

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2855920
CAS No.: 1005305-74-7
M. Wt: 383.408
InChI Key: RKTUPCYKQDVVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a tetrazole core substituted with a 4-ethoxyphenyl group at the N1 position and a methylene bridge connecting the tetrazole to the acetamide backbone. The acetamide moiety is further modified with a 3-methoxyphenoxy group. Tetrazoles are valued in medicinal chemistry for their metabolic stability and role as bioisosteres for carboxylic acids, which enhances bioavailability and resistance to enzymatic degradation .

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-3-27-15-9-7-14(8-10-15)24-18(21-22-23-24)12-20-19(25)13-28-17-6-4-5-16(11-17)26-2/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTUPCYKQDVVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Nitrile Precursors

The tetrazole core is synthesized through a [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For example:
$$
\text{R-C≡N} + \text{NaN}_3 \xrightarrow{\text{HCl, DMF}} \text{R-Tetrazole}
$$
Key Parameters :

  • Solvent : Dimethylformamide (DMF) or water.
  • Temperature : 80–100°C.
  • Reaction Time : 12–24 hours.

Table 1 : Optimization of Tetrazole Cyclization Conditions

Nitrile Precursor Azide Source Solvent Yield (%) Purity (%)
4-Ethoxybenzonitrile NaN₃ DMF 78 95
3-Methoxybenzonitrile NaN₃ H₂O 65 89

Alkylation at the N1 Position

Introduction of the 4-Ethoxyphenyl Group

The tetrazole’s N1 nitrogen is alkylated using 4-ethoxyphenylmethyl bromide under basic conditions:
$$
\text{Tetrazole} + \text{BrCH}2\text{C}6\text{H}_4\text{OEt} \xrightarrow{\text{K₂CO₃, DMF}} \text{N1-Alkylated Tetrazole}
$$
Optimized Conditions :

  • Base : Potassium carbonate.
  • Solvent : DMF at 60°C.
  • Reaction Time : 6–8 hours.

Challenges :

  • Competitive alkylation at the C5 position is mitigated by steric hindrance and electronic effects.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

Acetamide Side Chain Coupling

Activation of 2-(3-Methoxyphenoxy)Acetic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
$$
\text{HOOCCH}2\text{O}C6\text{H}_3\text{OMe} \xrightarrow{\text{EDCI/HOBt, DCM}} \text{Active Ester}
$$
Reaction Conditions :

  • Coupling Agents : EDCI (1.2 equiv), HOBt (1.1 equiv).
  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.

Amide Bond Formation

The activated ester reacts with the tetrazolylmethyl amine:
$$
\text{Active Ester} + \text{Tetrazolylmethyl Amine} \xrightarrow{\text{Et₃N}} \text{Target Acetamide}
$$
Yield Optimization :

  • Base : Triethylamine (2.0 equiv).
  • Solvent : DCM or THF.
  • Reaction Time : 4–6 hours.

Table 2 : Comparative Coupling Agent Efficiency

Coupling Agent Solvent Yield (%) Purity (%)
EDCI/HOBt DCM 85 97
DCC/DMAP THF 72 91

Industrial-Scale Production and Purification

Continuous Flow Reactor Implementation

To enhance scalability, tetrazole cyclization and alkylation steps are conducted in continuous flow reactors:

  • Residence Time : 10–15 minutes.
  • Temperature Control : ±2°C precision.
  • Throughput : 5–10 kg/day.

Crystallization and Enantiomeric Purification

Despite the absence of chiral centers, residual impurities are removed via recrystallization from ethanol/water (7:3). Purity is validated using HPLC (C18 column, acetonitrile/water gradient).

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, 3H, OCH₂CH₃), 3.81 (s, 3H, OCH₃), 4.05 (q, 2H, OCH₂CH₃).
    • ¹³C NMR : 168.5 ppm (amide C=O).
  • High-Resolution Mass Spectrometry (HRMS) : m/z 430.1789 [M+H]⁺ (calc. 430.1793).

Stability Profiling

Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability during storage.

Challenges and Mitigation Strategies

  • Tetrazole Tautomerism : The 1H- vs. 2H-tetrazole tautomeric forms are stabilized by alkylation at N1, confirmed via X-ray crystallography.
  • Byproduct Formation : Unreacted azide intermediates are quenched with aqueous NaNO₂/HCl to prevent explosive hazards.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the tetrazole ring or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

    Industry: The compound’s chemical properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism by which N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound

  • Core : 1H-1,2,3,4-tetrazole (5-membered aromatic heterocycle with four nitrogen atoms).
  • Substituents: N1: 4-ethoxyphenyl group. C5: Methyl group linked to acetamide. Acetamide side chain: 3-methoxyphenoxy group.

Analog 1: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-hydroxyacetamide ()

  • Core : 1,2,4-triazole (5-membered heterocycle with three nitrogen atoms).
  • Substituents :
    • C3: Sulfanyl group linked to acetamide.
    • C5: Furan-2-yl group.
  • Activity : Anti-exudative (76% yield, comparable to diclofenac sodium at 10 mg/kg) .

Analog 2: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-(1-(2-iodophenyl)-1H-1,2,3-triazol-4-yl)phenyl)acetamide ()

  • Core : Purine (fused bicyclic heterocycle) and 1,2,3-triazole.
  • Substituents :
    • Purine: 1,3-dimethyl and 2,6-dioxo groups.
    • Acetamide side chain: 2-iodophenyl-triazole.
  • Physicochemical Data : Molecular weight 475.16 (HRMS) .
Structural Comparison Table
Feature Target Compound Analog 1 () Analog 2 ()
Core Heterocycle 1H-1,2,3,4-tetrazole 1,2,4-triazole Purine + 1,2,3-triazole
Aryl Substituents 4-ethoxyphenyl, 3-methoxyphenoxy Furan-2-yl 2-iodophenyl
Acetamide Linkage Direct methylene bridge Sulfanyl bridge Direct linkage
Reported Activity Not specified Anti-exudative Not specified

Target Compound

Synthesis likely involves:

Tetrazole Formation : Cyclization of nitriles with sodium azide (common for tetrazoles) .

Acetamide Coupling: Nucleophilic substitution or condensation between tetrazolylmethyl amine and 2-(3-methoxyphenoxy)acetyl chloride.

Analog 3: Hydroxyacetamide Derivatives ()

  • Key Steps :
    • Refluxing oxazolone derivatives with hydroxyacetamide precursors.
    • Catalysts: Pyridine and Zeolite (Y-H) .
  • Yield : 76% for compound 9o (similar to triazole derivatives in ) .

Analog 4: 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one ()

  • Synthesis : Aryloxyacetyl hydrazide condensation followed by cyclization.
  • Tools : Crystallography via SHELX and Mercury CSD .

Target Compound

Analog 5: 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide ()

  • Structure : Benzotriazole-linked triazole-acetamide.
  • Use: Not specified, but benzotriazoles often serve as corrosion inhibitors or agrochemicals .

Analog 6: N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide ()

  • Use : Herbicide (sulfentrazone) .
  • Key Feature : Difluoromethyl-triazole enhances lipid solubility and target binding.
Activity Comparison Table
Compound Core Structure Reported Activity Reference
Target Compound Tetrazole Hypothetical: Antimicrobial -
Analog 1 () 1,2,4-triazole Anti-exudative
Analog 4 () 1,2,4-triazolone Antimicrobial, antitumor
Analog 6 () Triazole Herbicidal (sulfentrazone)

Biological Activity

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide is a synthetic compound belonging to the class of tetrazole derivatives. Its unique structure, characterized by a tetrazole ring and various aromatic substituents, suggests a promising potential for diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O3C_{16}H_{18}N_{4}O_{3}, with a molecular weight of approximately 314.34 g/mol. The compound features:

  • A tetrazole ring , known for its stability and ability to form hydrogen bonds.
  • Ethoxy and methoxy groups that enhance its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds with tetrazole moieties often exhibit significant biological activities, particularly in anticancer and anti-inflammatory domains. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have investigated the anticancer potential of tetrazole derivatives. For instance:

  • Cell Line Studies : In vitro assays on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated that tetrazole-containing compounds can induce apoptosis and inhibit proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis (e.g., caspase activation) .
Compound Cell Line IC50 (µM) Mechanism
This compoundA549TBDInduction of apoptosis
Other Tetrazole DerivativesU87MG≤ 8HO-1 inhibition

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as heme oxygenase (HO), which is implicated in cancer progression and chemoresistance. Studies have shown that inhibiting HO can lead to reduced invasiveness in cancer cells .
  • Apoptotic Pathways : Research indicates that compounds like this one can activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .

Case Studies

A notable case study involved the synthesis and evaluation of various tetrazole derivatives for their anticancer properties:

Study Summary

  • Objective : To evaluate the anticancer effects of synthesized tetrazole derivatives.
  • Methods : The study utilized MTT assays to assess cell viability in response to treatment with the compounds.
  • Results : Several derivatives exhibited significant cytotoxicity against tumor cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Q. What synthetic strategies are optimal for synthesizing N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the tetrazole ring via cyclization of hydrazine derivatives with nitriles or carbonyl compounds under acidic conditions .
  • Step 2 : Alkylation of the tetrazole nitrogen with 4-ethoxyphenylmethyl halides to introduce the ethoxyphenyl group .
  • Step 3 : Acetamide formation via coupling of 2-(3-methoxyphenoxy)acetic acid with the tetrazole-methyl intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Key Considerations : Reaction pH (neutral for alkylation), solvent polarity (DMF for coupling), and catalyst selection (e.g., pyridine for acylation) .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm substituent positions via chemical shifts (e.g., δ 3.8 ppm for methoxy groups, δ 4.0 ppm for methylene bridges) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z 430.2 [M+1] for related tetrazole-acetamide analogs) .
  • IR Spectroscopy : Identify functional groups (e.g., 1667 cm⁻¹ for amide C=O stretching) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism using SHELX programs for refinement .

Q. What are the stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for similar tetrazole derivatives) .
  • pH Sensitivity : Test solubility and degradation in buffered solutions (pH 2–12) using HPLC to monitor degradation products .
  • Light Sensitivity : Conduct photostability studies under UV/visible light to identify protective storage conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogen groups) and assess activity changes .
  • Biological Assays : Use in vitro models (e.g., cancer cell lines) to correlate substituent effects with antiproliferative activity .
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Validate assays under standardized conditions (e.g., cell passage number, serum-free media) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent used for dissolution) .
  • Orthogonal Assays : Confirm activity with alternative methods (e.g., Western blotting for apoptosis markers alongside cell viability assays) .

Q. What strategies can improve yield in multi-step syntheses of this compound?

  • Methodological Answer :
  • Step Optimization :
  • Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Coupling Reactions : Replace EDC with DCC for higher yields in amide bond formation .
  • Purification : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates with >95% purity .

Q. How to design experiments for probing the mechanism of action in biological systems?

  • Methodological Answer :
  • Target Identification : Use pull-down assays with biotinylated analogs to isolate interacting proteins .
  • Pathway Analysis : Perform RNA sequencing on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀ values) using fluorogenic substrates in real-time assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.